molecular formula C7H8FNO2S B2870465 N-(4-fluorophenyl)methanesulfonamide CAS No. 35980-24-6

N-(4-fluorophenyl)methanesulfonamide

Cat. No. B2870465
CAS RN: 35980-24-6
M. Wt: 189.2
InChI Key: XNOJVNHEDQHEQY-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.207 Da . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-(4-fluorophenyl)methanesulfonamide” is 1S/C7H8FNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This indicates the presence of a fluorophenyl group attached to a methanesulfonamide moiety .


Physical And Chemical Properties Analysis

“N-(4-fluorophenyl)methanesulfonamide” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Molecular Structure and Biological Activity

  • N-(4-fluorophenyl)methanesulfonamide (4FPMSA) shares a structural resemblance with N-phenylmethanesulfonamide and other alkyl sulfonanilides. The geometric parameters of 4FPMSA are similar to those in related compounds, except for some differences in certain angles and torsional angles. This compound exhibits a layer structure through N-H...O hydrogen bonds, relevant for its biological activity (Gowda, Foro, & Fuess, 2007).

Chemoselectivity in N-Acylation

  • Research on the structure-reactivity relationship of various N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from a related compound, showed these to serve as N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Inhibition of 5-Lipoxygenase

  • A study found that a similar compound, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, acts as a potent inhibitor of 5-lipoxygenase, exhibiting dose-dependent inhibition and significant anti-inflammatory activity in certain models (Beers et al., 1997).

Synthesis and Activity in HMG-CoA Reductase Inhibition

  • Methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds, which include a 4-fluorophenyl variant, were synthesized and evaluated for their ability to inhibit HMG-CoA reductase. One such compound showed potency significantly higher than other known inhibitors (Watanabe et al., 1997).

Molecular Conformation and Vibrational Transitions

  • A DFT quantum chemical investigation of molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide provided insights into the physical properties of these compounds, which are closely related to 4FPMSA (Karabacak, Cinar, & Kurt, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name

N-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOJVNHEDQHEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)methanesulfonamide

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